2-Ethyl-4-(phenylmethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride
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Overview
Description
2-Ethyl-4-(phenylmethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride is a synthetic organic compound It belongs to the class of heterocyclic compounds, specifically pyrido-oxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(phenylmethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride typically involves multi-step organic reactions. One common route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters and purification techniques is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-(phenylmethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-derivatives, while reduction may produce hydroxy-derivatives.
Scientific Research Applications
2-Ethyl-4-(phenylmethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in drug development.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-(phenylmethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-4-(phenylmethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one
- 2-Ethyl-4-(phenylmethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one dihydrochloride
Uniqueness
2-Ethyl-4-(phenylmethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one monohydrochloride is unique due to its specific chemical structure and properties. Its monohydrochloride form may offer distinct advantages in terms of solubility, stability, and reactivity compared to its analogs.
Properties
CAS No. |
88799-55-7 |
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Molecular Formula |
C16H17ClN2O2 |
Molecular Weight |
304.77 g/mol |
IUPAC Name |
4-benzyl-2-ethylpyrido[3,2-b][1,4]oxazin-3-one;hydrochloride |
InChI |
InChI=1S/C16H16N2O2.ClH/c1-2-13-16(19)18(11-12-7-4-3-5-8-12)15-14(20-13)9-6-10-17-15;/h3-10,13H,2,11H2,1H3;1H |
InChI Key |
FBAJMPATNQSLLP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N(C2=C(O1)C=CC=N2)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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